Metoclopramide hydrochloride

Catalog No.
S567562
CAS No.
7232-21-5
M.F
C14H23Cl2N3O2
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoclopramide hydrochloride

CAS Number

7232-21-5

Product Name

Metoclopramide hydrochloride

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride

Molecular Formula

C14H23Cl2N3O2

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H

InChI Key

RVFUNJWWXKCWNS-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, Cerucal, Dihydrochloride, Metoclopramide, Hydrochloride, Metoclopramide, Maxolon, Metaclopramide, Metoclopramide, Metoclopramide Dihydrochloride, Metoclopramide Hydrochloride, Metoclopramide Monohydrochloride, Metoclopramide Monohydrochloride, Monohydrate, Monohydrochloride, Metoclopramide, Primperan, Reglan, Rimetin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

Anti-emetic Effects and Mechanism of Action

A primary focus of research on metoclopramide hydrochloride is its mechanism of action as an antiemetic drug. It works by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is involved in the nausea and vomiting reflex. Additionally, it stimulates the muscles in the upper gastrointestinal tract, facilitating gastric emptying. Research continues to explore how metoclopramide interacts with different neurotransmitter pathways to achieve its antiemetic effects.

Migraine Treatment

Gastrointestinal Motility Disorders

Research explores the use of metoclopramide hydrochloride in managing gastrointestinal motility disorders like gastroparesis, a condition where the stomach muscles weaken, delaying stomach emptying. Studies investigate its effectiveness in improving gastric emptying and reducing symptoms associated with gastroparesis.

Other Research Applications

Metoclopramide hydrochloride's effects on dopamine receptors and gastrointestinal motility have led to its use in various other research areas. These include:

  • Investigating its potential role in managing diabetic gastroparesis [].
  • Exploring its use as a prokinetic agent in postoperative ileus, a condition where the bowels stop functioning after surgery [].
  • Researching its effects on gastroesophageal reflux disease (GERD) [].

Metoclopramide hydrochloride is a medication primarily used to treat gastrointestinal disorders. It acts as an antiemetic and prokinetic agent, helping alleviate nausea, vomiting, and delayed gastric emptying. Metoclopramide is particularly effective in managing symptoms associated with gastroesophageal reflux disease and gastroparesis. The compound is a substituted benzamide derivative, characterized by its ability to enhance gastric motility and facilitate the emptying of the stomach contents into the intestines. Its chemical formula is C14H22ClN3O2C_{14}H_{22}ClN_{3}O_{2} .

Metoclopramide's mechanism of action in treating nausea and vomiting is complex and not fully understood. It's believed to involve antagonism of dopamine receptors in the brain and stomach, stimulating the muscles in the digestive tract to improve emptying [, ].

Involving benzamide derivatives. A common synthetic route includes:

  • Formation of Benzamide: Starting with 4-amino-5-chloro-2-methoxybenzoic acid, which undergoes acylation with dimethylaminoethyl chloride.
  • Purification: The product is purified through recrystallization or chromatography to yield metoclopramide hydrochloride .

Metoclopramide exhibits its biological effects through multiple mechanisms:

  • Dopamine D2 Receptor Antagonism: It binds with high affinity to D2 receptors in the chemoreceptor trigger zone of the central nervous system, inhibiting nausea and vomiting.
  • Serotonin Receptor Modulation: The drug acts as a mixed antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors, contributing to its antiemetic properties.
  • Muscarinic Activity: Although not primarily mediated through muscarinic receptors, metoclopramide enhances gastrointestinal motility by increasing the tone of the lower esophageal sphincter and promoting gastric contractions .

Metoclopramide is utilized in various clinical settings:

  • Nausea and Vomiting: Effective in treating nausea related to chemotherapy, postoperative recovery, and migraine headaches.
  • Gastroesophageal Reflux Disease: Helps manage symptoms by improving gastric emptying and reducing acid reflux.
  • Gastroparesis: The only FDA-approved medication for this condition, enhancing gastric motility .
  • Radiologic Procedures: Used as an adjunctive agent to facilitate gastrointestinal imaging studies by accelerating transit times .

Metoclopramide interacts with several drug classes, which can affect its efficacy:

  • Anticholinergics: Drugs like benztropine may reduce the effectiveness of metoclopramide by counteracting its prokinetic effects.
  • Opioids: Medications such as hydrocodone can slow gastric emptying, potentially diminishing metoclopramide's action.
  • CYP Enzyme Interactions: Metoclopramide is metabolized by cytochrome P450 enzymes (particularly CYP2D6), meaning drugs that inhibit or induce these enzymes can alter its metabolism and effectiveness .

Several compounds share structural or functional similarities with metoclopramide:

Compound NameStructure SimilarityPrimary Use
CisaprideBenzamide derivativeGastrointestinal motility
MosaprideBenzamide derivativeGastroesophageal reflux disease
DomperidoneBenzamide derivativeAntiemetic for nausea
OndansetronDifferent classAntiemetic for chemotherapy-induced nausea

Uniqueness of Metoclopramide

Metoclopramide's uniqueness lies in its dual action as both an antiemetic and a prokinetic agent. Unlike others such as ondansetron, which primarily targets serotonin receptors for nausea control, metoclopramide enhances gastric motility while simultaneously blocking dopamine receptors. This combined mechanism makes it particularly effective for conditions like gastroparesis where both nausea and delayed gastric emptying are present .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

335.1167324 g/mol

Monoisotopic Mass

335.1167324 g/mol

Heavy Atom Count

21

UNII

7B1QZY5SWZ

Related CAS

364-62-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (98.99%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

Pictograms

Irritant

Irritant

Other CAS

54143-57-6
7232-21-5

Wikipedia

Metoclopramide hydrochloride

FDA Medication Guides

Metozolv ODT
Metoclopramide Hydrochloride
TABLET, ORALLY DISINTEGRATING;ORAL
SALIX PHARMS
02/28/2019
Reglan
Metoclopramide Hydrochloride
TABLET;ORAL
INJECTABLE;INJECTION
ANI PHARMS
HIKMA
08/29/2017
11/18/2010
Reglan ODT
MEDA PHARMS
11/30/2011
SOLUTION;ORAL
WOCKHARDT BIO AG
04/08/2014
Gimoti
SPRAY, METERED;NASAL
EVOKE PHARMA INC
01/14/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types